N-cycloheptyl-2-{N-[(2-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the chlorophenylsulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the fluorobenzyl group: The intermediate is then reacted with 2-fluorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Cycloheptylacetamide formation: Finally, the product is reacted with cycloheptylamine under suitable conditions to yield 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering receptor conformation, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide include:
2-[(4-chlorophenyl)sulfonylamino]-N-(2-furylmethyl)acetamide: This compound has a similar structure but with a furylmethyl group instead of a cycloheptyl group.
2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide: This compound features a phenylethyl group in place of the cycloheptyl group.
The uniqueness of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H26ClFN2O3S |
---|---|
Molecular Weight |
453 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-cycloheptylacetamide |
InChI |
InChI=1S/C22H26ClFN2O3S/c23-18-11-13-20(14-12-18)30(28,29)26(15-17-7-5-6-10-21(17)24)16-22(27)25-19-8-3-1-2-4-9-19/h5-7,10-14,19H,1-4,8-9,15-16H2,(H,25,27) |
InChI Key |
WNBMGKZRANWYDG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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